An In-depth Technical Guide to Diazolidinyl Urea: Chemical Structure, Properties, and Safety Assessment
An In-depth Technical Guide to Diazolidinyl Urea: Chemical Structure, Properties, and Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazolidinyl urea is a heterocyclic-substituted urea compound widely utilized as an antimicrobial preservative in a vast array of cosmetics, personal care products, and pharmaceuticals.[1][2] Its efficacy against a broad spectrum of bacteria, yeasts, and molds is attributed to its ability to act as a formaldehyde-releasing agent, thereby ensuring product integrity and consumer safety.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and detailed toxicological and safety evaluation of diazolidinyl urea.
Chemical Identity and Structure
Initially, the chemical structure of diazolidinyl urea was not fully characterized. However, recent studies have led to a revised understanding of its primary isomeric form. Commercial diazolidinyl urea is a mixture of different formaldehyde addition products, including polymers.[4]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-[1,3-Bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea[5] |
| CAS Number | 78491-02-8[6] |
| Molecular Formula | C₈H₁₄N₄O₇[6] |
| Molecular Weight | 278.22 g/mol [4][5][6] |
| Synonyms | Germall II, N-(Hydroxymethyl)-N-(1,3-dihydroxymethyl-2,5-dioxo-4-imidazolidinyl)-N'-(hydroxymethyl)urea[6] |
Structural Representation
The synthesis and antimicrobial action of diazolidinyl urea are centered around its unique chemical structure and its subsequent decomposition.
Physicochemical Properties
The physical and chemical properties of diazolidinyl urea are crucial for its application in various formulations.
| Property | Value | Reference(s) |
| Appearance | Fine, white, free-flowing powder | [6] |
| Odor | Odorless | [2] |
| Solubility | Soluble in water | [6] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Stability | Stable | [7] |
Synthesis
Diazolidinyl urea is synthesized through the condensation reaction of allantoin with formaldehyde in an alkaline solution, followed by heating. The reaction mixture is then neutralized.
Antimicrobial Mechanism of Action
The preservative action of diazolidinyl urea stems from its ability to slowly release formaldehyde in aqueous formulations.[3] Formaldehyde is a potent biocide that effectively inhibits the growth of a wide range of microorganisms by denaturing proteins and disrupting cellular functions. This slow-release mechanism provides sustained antimicrobial protection for the product.
Experimental Protocols for Safety and Efficacy Assessment
The safety and efficacy of diazolidinyl urea have been evaluated through various standardized toxicological and microbiological tests.
Mutagenicity and Genotoxicity
-
Principle: This test, conducted according to OECD Guideline 471, evaluates the potential of a substance to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium and Escherichia coli.[8][9]
-
Methodology for Diazolidinyl Urea:
-
Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) were used.[8][10]
-
Metabolic Activation: The test was performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[10]
-
Exposure: Various concentrations of diazolidinyl urea were tested. While the exact concentrations from specific studies on diazolidinyl urea are not detailed in the provided results, a typical Ames test involves a dose range-finding study followed by the main experiment with at least five different analyzable concentrations.
-
Procedure: The test substance, bacterial culture, and S9 mix (if applicable) were combined and plated on a minimal glucose agar medium. The plates were incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) was counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.
-
-
Results for Diazolidinyl Urea: Diazolidinyl urea was found to be non-mutagenic in the Ames test.[1]
-
Principle: This assay, following OECD Guideline 487, detects damage to chromosomes or the mitotic apparatus.[11][12] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Methodology for Diazolidinyl Urea:
-
Cell Lines: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are typically used.[11]
-
Metabolic Activation: The assay was performed with and without an S9 metabolic activation system.[13]
-
Exposure: Cells were exposed to at least three different concentrations of diazolidinyl urea for a short period (e.g., 3-6 hours) followed by a recovery period, or for a longer period (e.g., 1.5-2 cell cycles).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.
-
Harvesting and Staining: Cells were harvested, fixed, and stained with a DNA-specific stain.
-
Scoring: The frequency of micronucleated cells in the binucleated cell population was determined by microscopic analysis.
-
-
Results for Diazolidinyl Urea: Diazolidinyl urea did not induce an increase in micronuclei, indicating it is not genotoxic in this assay.[1]
Skin Sensitization
-
Principle: The GPMT, as described in OECD Guideline 406, is an in vivo method to assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).[14][15]
-
Methodology for Diazolidinyl Urea:
-
Animals: Young adult guinea pigs were used.[15]
-
Induction Phase:
-
Intradermal Induction: On day 0, three pairs of intradermal injections were made in the shoulder region of the test animals: the test substance in a suitable vehicle, Freund's Complete Adjuvant (FCA) emulsified with water, and the test substance emulsified in FCA. The concentrations used for induction are typically the highest that cause mild irritation.
-
Topical Induction: On day 7, the test substance was applied topically to the injection site under an occlusive patch for 48 hours.
-
-
Challenge Phase: On day 21, a non-irritating concentration of the test substance was applied to a naive area of the flank under an occlusive patch for 24 hours.
-
Evaluation: The challenge sites were observed for erythema and edema at 24 and 48 hours after patch removal and scored according to a standardized scale.
-
-
Results for Diazolidinyl Urea: In three studies using a maximization procedure, diazolidinyl urea was found to be a mild sensitizer in guinea pigs. However, in a fourth study that did not use a maximization procedure, it was not a sensitizer.[1]
-
Principle: The HRIPT is a clinical study designed to assess the potential of a product to cause skin irritation and sensitization in humans after repeated application.[16][17]
-
Methodology for Diazolidinyl Urea:
-
Subjects: A panel of human volunteers (typically 50-200) is recruited.[16][18]
-
Induction Phase: A small amount of the test material (e.g., a cosmetic formulation containing diazolidinyl urea) is applied to the skin under an occlusive or semi-occlusive patch.[16] The patch is removed after 24 hours, and the site is evaluated. This process is repeated nine times over a three-week period at the same application site.
-
Rest Phase: A two-week rest period follows the induction phase to allow for the development of any potential sensitization.[16]
-
Challenge Phase: A single patch application of the test material is made to a naive skin site.
-
Evaluation: The challenge site is evaluated for signs of irritation or allergic reaction at 24, 48, and 72 hours after patch removal.[18]
-
-
Results for Diazolidinyl Urea: In a RIPT study on non-patient volunteers, diazolidinyl urea was not a sensitizer.[1] However, in patch tests on patients, allergic reactions to 1.0% diazolidinyl urea have been observed.[1]
Antimicrobial Efficacy
-
Principle: The antimicrobial efficacy of diazolidinyl urea is evaluated by challenging a product formulation with a known concentration of microorganisms and observing the reduction in the microbial population over time.
-
Methodology:
-
Microorganisms: A broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, yeast, and mold, are used. Pseudomonas aeruginosa is often a key test organism due to its resistance to many preservatives.
-
Inoculation: The product is inoculated with a standardized suspension of the test microorganisms.
-
Incubation: The inoculated product is incubated at a specified temperature.
-
Sampling and Plating: At various time intervals (e.g., 24 hours, 7 days, 14 days, 28 days), samples are taken from the product, diluted, and plated on appropriate growth media.
-
Evaluation: The number of colony-forming units (CFUs) is counted, and the log reduction in the microbial population is calculated.
-
-
Results for Diazolidinyl Urea: Diazolidinyl urea is an effective preservative against bacteria, yeast, and molds.[2]
Analytical Methods for Formaldehyde Determination
Given that the antimicrobial activity of diazolidinyl urea is due to formaldehyde release, accurate methods for quantifying free formaldehyde in cosmetic products are essential for quality control and regulatory compliance.
-
High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization: This method involves the separation of formaldehyde from the cosmetic matrix by HPLC, followed by a post-column derivatization reaction (e.g., with acetylacetone or 2,4-dinitrophenylhydrazine) to form a chromophore that can be detected by a UV-Vis detector.[19][20][21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for the determination of formaldehyde, often after a derivatization step to improve volatility and detectability.[21]
Regulatory Status and Safety Conclusion
Regulatory bodies worldwide have established limits for the use of diazolidinyl urea in cosmetic products. In the European Union, the maximum authorized concentration is 0.5%.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that diazolidinyl urea is safe as a cosmetic ingredient at concentrations up to 0.5%.[5] It is important to note that products containing formaldehyde-releasing preservatives like diazolidinyl urea must be labeled with a warning if the concentration of free formaldehyde exceeds a certain level.
Conclusion
Diazolidinyl urea is a well-established and effective antimicrobial preservative with a long history of use in the cosmetic and personal care industries. Its broad-spectrum activity, attributed to the controlled release of formaldehyde, ensures product safety and stability. Extensive toxicological and clinical testing has demonstrated its safety for use in cosmetic products at regulated concentrations. A thorough understanding of its chemical properties, mechanism of action, and safety profile is essential for formulators, researchers, and drug development professionals to ensure the responsible and effective use of this important preservative.
References
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- 6. Diazolidinyl Urea [drugfuture.com]
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- 8. nib.si [nib.si]
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- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
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- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
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- 19. pubs.acs.org [pubs.acs.org]
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